
5-Iodo-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-isopropylpyridine: is a halogenated pyridine derivative with the molecular formula C8H10IN . This compound is characterized by the presence of an iodine atom at the 5-position and an isopropyl group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropylpyridine typically involves the iodination of 2-isopropylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 5-substituted-2-isopropylpyridine derivatives.
Oxidation: Formation of 2-isopropyl-5-pyridyl ketones or acids.
Reduction: Formation of 2-isopropylpiperidine derivatives.
Scientific Research Applications
Chemistry: 5-Iodo-2-isopropylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for catalysis .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on cellular processes. It is also employed in the development of new pharmaceuticals targeting specific enzymes and receptors .
Medicine: Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropylpyridine involves its interaction with specific molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
2-Iodopyridine: Similar structure but lacks the isopropyl group.
3-Iodopyridine: Iodine atom at the 3-position instead of the 5-position.
4-Iodopyridine: Iodine atom at the 4-position instead of the 5-position.
Uniqueness: 5-Iodo-2-isopropylpyridine is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
5-iodo-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10IN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
InChI Key |
NSQODKRRZJUMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)
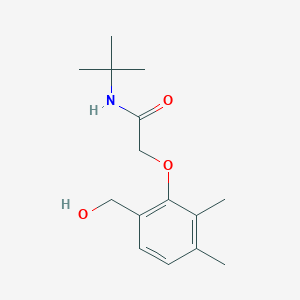
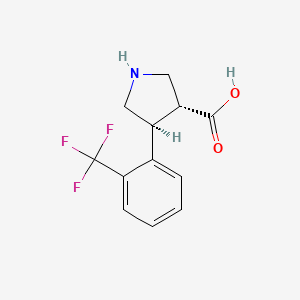
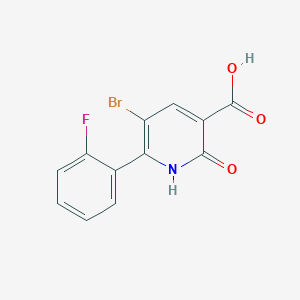
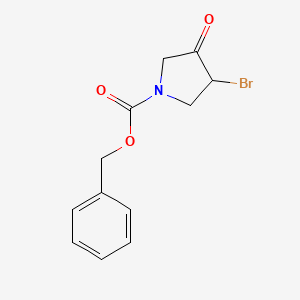
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)
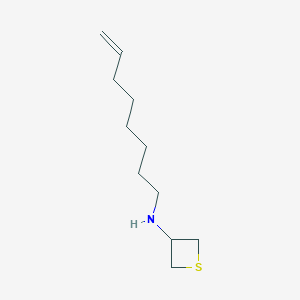


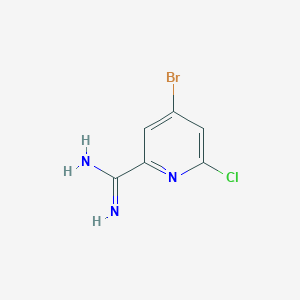
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

